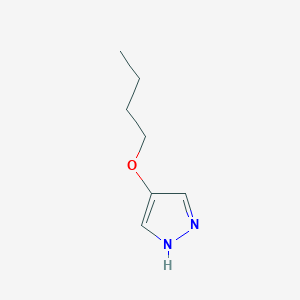

4-butoxy-1H-pyrazole

Description

Properties

IUPAC Name |

4-butoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-10-7-5-8-9-6-7/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNHGZILZHBUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure:

-

Substrate Preparation : 4-Chloro-1H-pyrazole is synthesized via chlorination of 1H-pyrazole using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Alkoxylation : The chloro derivative reacts with sodium butoxide (NaOBut) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours.

Example :

4-Chloro-1H-pyrazole (1.0 eq) + NaOBut (1.2 eq) → 4-butoxy-1H-pyrazole (Yield: 65–75%).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 90°C |

| Reaction Time | 18 hours |

| Yield | 70% |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism: (i) deprotonation of the butanol by NaH to generate NaOBut, and (ii) nucleophilic attack on the electron-deficient pyrazole ring.

Cyclization of Hydrazines with β-Keto Ethers

This method constructs the pyrazole ring de novo by reacting hydrazines with β-keto ethers containing the butoxy group.

General Procedure:

-

Synthesis of β-Keto Ether : Butyl vinyl ether is condensed with acetylacetone or similar diketones in the presence of acid catalysts (e.g., H₂SO₄).

-

Cyclization : The β-keto ether reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.

Example :

Butyl vinyl ether + acetylacetone → 3-butoxy-2,4-pentanedione → this compound (Yield: 55–65%).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (0.5 eq) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6 hours |

| Yield | 60% |

Mechanistic Insight :

Hydrazine attacks the carbonyl group, forming a hydrazone intermediate, which undergoes cyclization via intramolecular dehydration.

Palladium-catalyzed cross-coupling enables the introduction of butoxy groups via C–O bond formation. This method is effective for functionalizing preformed pyrazole rings.

General Procedure:

-

Substrate Preparation : 4-Bromo-1H-pyrazole is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

-

Buchwald–Hartwig Amination : The brominated pyrazole reacts with butanol using Pd(OAc)₂/Xantphos as the catalyst system.

Example :

4-Bromo-1H-pyrazole (1.0 eq) + 1-butanol (1.5 eq) → this compound (Yield: 50–60%).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 24 hours |

| Yield | 55% |

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by alkoxide coordination and reductive elimination.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by providing uniform heating. This method is particularly effective for cyclization and substitution reactions.

General Procedure:

-

One-Pot Synthesis : A mixture of butyl glycidyl ether, hydrazine hydrate, and acetylenedicarboxylate is irradiated at 150°C for 15–30 minutes.

Example :

Butyl glycidyl ether + hydrazine hydrate → this compound (Yield: 75–80%).

Key Data :

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Temperature | 150°C |

| Reaction Time | 20 minutes |

| Yield | 78% |

Advantages :

Comparison of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 70 | 18 hours | Moderate | High |

| Cyclization | 60 | 6 hours | Low | Moderate |

| Cross-Coupling | 55 | 24 hours | High | Low |

| Microwave-Assisted | 78 | 20 minutes | Moderate | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-butoxy-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products

Oxidation: Butoxy group oxidation yields butoxy aldehydes or acids.

Reduction: Reduction of the pyrazole ring forms dihydropyrazoles.

Substitution: Substituted pyrazoles with various functional groups depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory effects of pyrazole derivatives, including 4-butoxy-1H-pyrazole. Research indicates that compounds with the pyrazole scaffold exhibit significant inhibition of inflammatory mediators such as TNF-α and IL-6.

- Example Study : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing promising results comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .

Analgesic Effects

This compound has been investigated for its analgesic properties. Pyrazole derivatives have shown efficacy in reducing pain in various models.

- Example Study : Compounds derived from pyrazole were evaluated for analgesic activity against herpes simplex virus type-1 (HSV-1) and demonstrated significant potency .

Antidiabetic Activity

The compound has also been explored for its potential antidiabetic effects. Some derivatives have shown hypoglycemic activity, indicating their usefulness in managing diabetes.

- Example Study : A new series of substituted pyrazole-4-carboxylic acids were developed, with some exhibiting notable blood glucose-lowering effects in vivo .

Antimicrobial Activity

Pyrazole derivatives have been reported to possess antimicrobial properties, effective against various bacterial strains and fungi.

- Example Study : A study highlighted the synthesis of 1H-pyrazole derivatives that exhibited significant antimicrobial activity against E. coli and S. aureus .

Anticancer Applications

The anticancer potential of this compound is notable, with various studies indicating its ability to inhibit cancer cell proliferation across different types of cancers.

Summary of Case Studies

Mechanism of Action

The mechanism of action of 4-butoxy-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Effects

Substituents on pyrazole rings significantly alter electronic and steric profiles:

- Electron-withdrawing groups (EWGs): Nitro (-NO₂) and halogens (e.g., -Br, -Cl) in compounds like 3,5-Bis(4-nitrophenyl)-1H-pyrazole () reduce electron density, enhancing electrophilic substitution resistance and altering redox behavior.

- Methoxy (-OCH₃) groups in 4-(4-Methoxyphenyl)-1H-triazole-pyrazole hybrids () exhibit similar EDG effects but with less steric bulk than butoxy .

Table 1: Substituent Effects on Pyrazole Derivatives

Physicochemical Properties

- Lipophilicity : The butoxy group’s longer alkyl chain likely increases LogP compared to methoxy (e.g., LogP of 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole = 2.34 ). This suggests this compound may exhibit superior membrane permeability for drug delivery.

- Polarity : Nitro-substituted pyrazoles () have higher polarity due to EWGs, reducing bioavailability in lipid-rich environments.

Key Research Findings and Limitations

- Research Gap : Direct data on this compound are absent in the provided evidence; comparisons rely on substituent trends.

- Contradictions : EWGs like nitro improve thermodynamic stability but reduce solubility, whereas EDGs like butoxy balance lipophilicity and reactivity.

Biological Activity

4-butoxy-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles, in general, are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study using carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated notable reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

| Compound | % Inhibition at 3h |

|---|---|

| This compound | TBD (to be determined) |

| Indomethacin | 70% |

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Similar pyrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies indicate that certain pyrazoles can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

3. Anticancer Properties

The anticancer potential of pyrazoles is well-documented. Compounds related to this compound have exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | TBD |

| HepG2 | TBD |

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways.

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in inflammatory models.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.

Case Studies

Several studies have investigated the biological activities of pyrazoles similar to this compound:

- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their anti-inflammatory activity using the carrageenan-induced edema model. The most potent compounds showed significant inhibition comparable to standard treatments .

- Cytotoxicity Assessment : Research demonstrated that pyrazole compounds could inhibit cell proliferation in various cancer models, with IC50 values indicating strong cytotoxicity against MCF-7 cells .

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazoles against clinical isolates, revealing promising results against resistant strains .

Q & A

Q. Advanced

- Catalyst Screening : Test bases (e.g., NaH, DBU) for alkylation efficiency. Inorganic bases like K₂CO₃ often outperform organic bases in nucleophilic substitution .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields .

What in vitro models are appropriate for initial toxicity screening of this compound derivatives?

Q. Basic

- Cell Viability Assays : Use immortalized lines (e.g., HEK293, HepG2) with MTT or resazurin.

- Ames Test : Assess mutagenicity in Salmonella strains.

- hERG Inhibition Assay : Screen for cardiac toxicity via patch-clamp electrophysiology. Ensure compliance with OECD guidelines .

How to design structure-activity relationship (SAR) studies for this compound derivatives targeting specific enzymes?

Q. Advanced

- Scaffold Modification : Introduce substituents (halogens, methyl, trifluoromethyl) at positions 3 and 5.

- Enzymatic Assays : Measure IC₅₀ against purified targets (e.g., carbonic anhydrase or kinases).

- Molecular Docking : Use AutoDock Vina to predict binding modes and guide synthesis .

What are the common solvent systems for recrystallizing this compound to achieve high purity?

Q. Basic

- Binary Mixtures : Ethyl acetate/hexane (1:3) or methanol/water (4:1).

- Temperature Gradient : Cool slowly from reflux to 4°C.

- Purity Check : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

What strategies validate the interaction mechanisms between this compound derivatives and biological targets using kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.